molecular formula C11H11NO2 B8543541 3,8-Dimethoxy quinoline

3,8-Dimethoxy quinoline

Cat. No. B8543541
M. Wt: 189.21 g/mol
InChI Key: NCSJNBMJPWBDEU-UHFFFAOYSA-N
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Patent
US05824689

Procedure details

Jineol of 4.5 mg was dissolved in 2 ml of ethanol, and diazomethane ether solution was slowly dropped to the solution. After the excess of diazomethane and solvent was removed by purging with nitrogen gas, the solution was purified by silicagel chromatography to give 4.2 mg of 3,8-dimethoxy quinoline with 80% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
diazomethane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:10]=[C:9]([OH:11])[C:8]2[N:7]=CC(O)=[CH:4][C:3]=2[CH:2]=1.[N+](=[CH2:15])=[N-].C[CH2:17][O:18][CH2:19][CH3:20]>C(O)C>[CH3:17][O:18][C:19]1[CH:20]=[N:7][C:8]2[C:3]([CH:4]=1)=[CH:2][CH:1]=[CH:10][C:9]=2[O:11][CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=2C=C(C=NC2C(=C1)O)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
diazomethane ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C.CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the excess of diazomethane and solvent was removed
CUSTOM
Type
CUSTOM
Details
by purging with nitrogen gas
CUSTOM
Type
CUSTOM
Details
the solution was purified by silicagel chromatography

Outcomes

Product
Name
Type
product
Smiles
COC=1C=NC2=C(C=CC=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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